7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine derivatives: Known for their antibacterial and anticancer activities.
Triazolopyrimidine derivatives: Explored for their antiviral and anti-inflammatory properties.
Uniqueness
7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its unique benzyloxy substitution, which can enhance its biological activity and selectivity. This structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c18-14(19)12-11(6-7-17-9-15-16-13(12)17)20-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) |
InChI Key |
OJXJHOPMWVTELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=NN=CN3C=C2)C(=O)O |
Origin of Product |
United States |
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